molecular formula C13H21NO B142707 4-(2-(tert-Butylamino)ethyl)-2-methylphenol CAS No. 132183-64-3

4-(2-(tert-Butylamino)ethyl)-2-methylphenol

Cat. No.: B142707
CAS No.: 132183-64-3
M. Wt: 207.31 g/mol
InChI Key: NZVRVWRGZWEPRX-UHFFFAOYSA-N
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Description

4-(2-(tert-Butylamino)ethyl)-2-methylphenol is a phenolic derivative featuring a tert-butylaminoethyl side chain and a methyl group on the aromatic ring. Structurally, it belongs to the class of β-phenylethanolamines, which are pivotal in medicinal chemistry for their role as β2-adrenergic receptor agonists. This compound is closely associated with pharmaceutical intermediates and impurities, particularly in drugs like salbutamol (Albuterol), where it may arise as a synthesis byproduct or degradation product . Its tert-butylamino group enhances receptor binding affinity, while the phenolic hydroxyl and methyl groups influence solubility and metabolic stability .

Properties

IUPAC Name

4-[2-(tert-butylamino)ethyl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10-9-11(5-6-12(10)15)7-8-14-13(2,3)4/h5-6,9,14-15H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVRVWRGZWEPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157411
Record name 4-(2-(tert-Butylamino)ethyl)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132183-64-3
Record name Dehydroxy albuterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132183643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(tert-Butylamino)ethyl)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-(TERT-BUTYLAMINO)ETHYL)-2-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66GW932C5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(tert-Butylamino)ethyl)-2-methylphenol typically involves the reaction of 2-methylphenol with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 2-methylphenol and tert-butylamine.

    Catalyst: Acidic or basic catalysts can be used to promote the reaction.

    Reaction Conditions: Elevated temperatures (around 80-100°C) and the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(tert-Butylamino)ethyl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2-(tert-Butylamino)ethyl)-2-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-(tert-Butylamino)ethyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, leading to various physiological effects. For example, it may interact with β2-adrenergic receptors, leading to bronchodilation and other effects .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name CAS Number Molecular Formula Key Substituents Role/Application Reference
4-(2-(tert-Butylamino)ethyl)-2-methylphenol Not explicitly listed C₁₃H₂₁NO - 2-Methylphenol
- 2-(tert-Butylamino)ethyl
Pharmaceutical impurity
Salbutamol (Albuterol) 18559-94-9 C₁₃H₂₁NO₃ - 2-(Hydroxymethyl)phenol
- 1-Hydroxyethyl-tert-butylamino
β2-agonist drug
Albuterol Related Compound A 149222-15-1* C₁₃H₂₁NO₃·H₂SO₄ - 2-Methylphenol
- 1-Hydroxyethyl-tert-butylamino (sulfate salt)
Synthesis impurity
Deoxy Salmeterol 1391054-40-2 C₂₄H₃₄N₂O₃ - 2-Methylphenol
- Hexylamino-tert-butyl chain
Salmeterol impurity
Ritodrine Hydrochloride 23239-51-2 C₁₆H₂₁NO₃·HCl - 4-Hydroxyphenylethylamino
- Secondary alcohol
Uterine relaxant

Note: CAS 149222-15-1 corresponds to the free base of Albuterol dimer; Related Compound A is its sulfate derivative.

Key Findings:

Functional Group Impact: The tert-butylaminoethyl moiety in this compound is critical for β2-receptor interaction but lacks the 1-hydroxyethyl group present in active drugs like salbutamol. This absence reduces its agonistic activity, making it a pharmacologically inactive impurity . In Salmeterol impurities (e.g., Deoxy Salmeterol), extended alkyl chains (e.g., hexylamino) enhance lipophilicity, prolonging duration of action compared to shorter-chain analogues .

Sulfate salts (e.g., Albuterol Related Compound A) improve water solubility, facilitating purification during drug synthesis .

Synthetic Relevance: this compound is identified as a precursor or byproduct in salbutamol synthesis, requiring stringent control to minimize batch contamination . Analogues like Ritodrine feature chlorinated aromatic rings and secondary alcohols, altering selectivity toward uterine β2-receptors over pulmonary targets .

Non-Pharmaceutical Analogues

Table 2: Industrial and Chemical Derivatives

Compound Name CAS Number Molecular Formula Key Differences Application Reference
4-Tert-Butyl-2-Nitro Phenol 3279-07-0 C₁₀H₁₃NO₃ - Nitro group replaces aminoethyl chain Chemical intermediate
2-(tert-Butylamino)-4-(Cyclopropylamino)-6-(Methylthio)-1,3,5-Triazine Not listed C₁₁H₂₁N₅S - Triazine core
- Methylthio group
Agrochemical intermediate

Key Findings:

  • 4-Tert-Butyl-2-Nitro Phenol shares a tert-butyl group but replaces the aminoethyl chain with a nitro group, rendering it unsuitable for receptor binding but useful in polymer stabilization .
  • Triazine derivatives (e.g., 2-(tert-Butylamino)-4-(Cyclopropylamino)-6-(Methylthio)-1,3,5-Triazine) demonstrate the versatility of tert-butylamino groups in non-pharmaceutical contexts, such as herbicides .

Biological Activity

4-(2-(tert-Butylamino)ethyl)-2-methylphenol, commonly referred to as dehydroxy salbutamol, is an organic compound with significant biological activity, particularly in the context of respiratory therapies. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO. Its structure features a phenolic group substituted with a tert-butylaminoethyl group at the para position and a methyl group at the ortho position. This specific arrangement contributes to its biological activity and reactivity.

The primary mechanism of action for this compound is its interaction with beta-adrenergic receptors, which are crucial in the regulation of airway smooth muscle tone. As a beta-agonist, this compound promotes bronchodilation by stimulating these receptors, leading to relaxation of bronchial smooth muscle and improved airflow in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Key Mechanisms:

  • Stimulation of Beta-Adrenergic Receptors : The compound mimics the action of endogenous catecholamines, activating beta-2 adrenergic receptors in the lungs.
  • Smooth Muscle Relaxation : This activation results in the relaxation of bronchial smooth muscle, alleviating symptoms associated with respiratory constriction.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Bronchodilator Effects : Studies have shown that it can effectively dilate airways, making it a candidate for treating asthma and COPD .
  • Selectivity for Receptor Subtypes : Preliminary findings suggest that it may exhibit selectivity towards specific beta receptor subtypes, which could influence its efficacy and safety profile .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameStructure SimilarityUnique Features
SalbutamolStructural backbone similarEstablished bronchodilator
LevalbuterolStereoisomer of SalbutamolMore selective for beta-2 adrenergic receptors
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenolHydroxyl substitutionEnhanced solubility and bioavailability

Case Studies and Research Findings

  • Pharmacokinetics Study : A comparative study on the metabolism of salbutamol and dehydroxy salbutamol revealed insights into their metabolic pathways. Researchers found that dehydroxy salbutamol has a distinct metabolic profile that may lead to prolonged effects in therapeutic applications .
  • In Vitro Studies : Research involving cell cultures demonstrated that this compound effectively activates beta-adrenergic receptors, resulting in significant increases in cyclic AMP levels, a secondary messenger involved in the relaxation of smooth muscle .
  • Potential Side Effects : While promising as a bronchodilator, studies also indicate potential side effects linked to receptor selectivity and dosage. Further investigations are needed to establish a comprehensive safety profile .

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